1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is a complex organic compound with a unique structure that combines naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the phenylmethyl group and the acetyl and hydroxy substituents. Common reagents used in these reactions include acetyl chloride, phenylmethyl bromide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield naphthoquinones, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylacetophenone: Shares a similar hydroxy and acetyl functional group but lacks the naphthalene core.
1-Hydroxy-2-naphthoic acid: Contains the naphthalene core but lacks the phenylmethyl and acetyl groups.
Uniqueness
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is unique due to its combination of naphthalene and phenylmethyl groups, along with the presence of both hydroxy and acetyl functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1797121-79-9 |
---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.343 |
IUPAC Name |
4-[(5-acetyl-2-hydroxyphenyl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16O5/c1-11(21)12-6-7-18(22)14(8-12)9-13-10-17(20(24)25)19(23)16-5-3-2-4-15(13)16/h2-8,10,22-23H,9H2,1H3,(H,24,25) |
InChI Key |
XCFNFFKMJVRJTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.